2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Overview
Description
2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is an organic compound that features a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide typically involves the reaction of 4-bromo-2-methylpropanamide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency in the final product. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane group can be oxidized to form boronic acids or esters.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Organolithium or Grignard reagents in ether or THF.
Major Products Formed
Oxidation: Boronic acids or boronic esters.
Reduction: Corresponding amines.
Substitution: Various organoboron compounds depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the development of boron-containing drugs, which can act as enzyme inhibitors or receptor ligands.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mechanism of Action
The mechanism by which 2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide exerts its effects is primarily through its boron-containing dioxaborolane group. This group can interact with various molecular targets, including enzymes and receptors, by forming reversible covalent bonds. The boron atom can also participate in electron transfer processes, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boron-containing compound with different functional groups.
Uniqueness
2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is unique due to its combination of a boron-containing dioxaborolane group and an amide functional group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis.
Biological Activity
2-methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide, also known by its CAS number 1409999-54-7, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H24BNO3
- Molecular Weight : 289.18 g/mol
- IUPAC Name : this compound
- Purity : Typically >95% in commercial samples
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as proteins and nucleic acids. The presence of the dioxaborolane moiety is significant as it can facilitate interactions with various biomolecules, potentially leading to modulation of biological pathways.
Anticancer Properties
Research has indicated that compounds containing dioxaborolane groups exhibit anticancer activity through mechanisms such as:
- Microtubule Stabilization : Similar compounds have been shown to stabilize microtubules, which are critical for cell division. This stabilization can lead to apoptosis in cancer cells by disrupting normal mitotic processes .
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain enzyme activities relevant to cancer progression. For example:
- Cyclooxygenase (COX) Inhibition : Some studies suggest that related compounds can inhibit COX enzymes, which are involved in inflammation and cancer progression .
Case Studies and Research Findings
- Study on Microtubule Dynamics :
- In Vitro Antitumor Activity :
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Microtubule Stabilization | Enhances tubulin polymerization rates | |
COX Inhibition | Potential anti-inflammatory effects | |
Cytotoxicity | Induces apoptosis in cancer cell lines |
Safety and Toxicology
Preliminary safety assessments indicate that while the compound exhibits promising biological activity, it also presents some toxicity risks:
Properties
IUPAC Name |
2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-11(2)14(19)18-13-9-7-12(8-10-13)17-20-15(3,4)16(5,6)21-17/h7-11H,1-6H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFGGNJIVNXPSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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